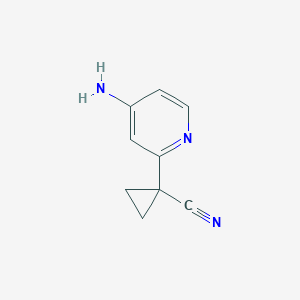
N,N-Dimethylundecylaminen-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylundecylamine N-oxide is a non-ionic surfactant with the chemical formula CH₃(CH₂)₁₀N(O)(CH₃)₂. It is known for its ability to stabilize foam and enhance the compatibility of thickeners in various formulations. This compound is widely used in personal care products, detergents, and industrial applications due to its excellent surface-active properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylundecylamine N-oxide can be synthesized through the oxidation of N,N-dimethylundecylamine. The typical oxidizing agents used for this reaction include hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure complete oxidation and to avoid over-oxidation, which can lead to the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylundecylamine N-oxide often involves a continuous process where N,N-dimethylundecylamine is reacted with hydrogen peroxide in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylundecylamine N-oxide primarily undergoes oxidation and substitution reactions. It can also participate in complexation reactions with metal ions due to the presence of the oxygen atom in the amine oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Substitution: Halogenating agents, alkylating agents.
Complexation: Metal salts such as copper sulfate or zinc chloride.
Major Products Formed
Oxidation: N,N-Dimethylundecylamine N-oxide itself.
Substitution: Various substituted amine oxides depending on the substituent introduced.
Complexation: Metal-amine oxide complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
N,N-Dimethylundecylamine N-oxide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of nanoparticles and as a phase transfer catalyst .
Biology
In biological research, N,N-Dimethylundecylamine N-oxide is used to solubilize proteins and other biomolecules. It helps in studying the conformation and interactions of macromolecules without denaturing them .
Medicine
This compound is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also investigated for its antimicrobial properties .
Industry
N,N-Dimethylundecylamine N-oxide is widely used in the formulation of personal care products such as shampoos and body washes. It is also used in household cleaning products and industrial cleaners for its excellent foaming and cleaning properties .
Wirkmechanismus
N,N-Dimethylundecylamine N-oxide exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to spread more easily and interact with oils and dirt. The amine oxide group can form hydrogen bonds with water molecules, enhancing its solubility and effectiveness as a cleaning agent. In biological systems, it interacts with lipid membranes and proteins, aiding in their solubilization and stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyldodecylamine N-oxide: Similar in structure but with a longer alkyl chain, leading to different solubility and surfactant properties.
N,N-Dimethyloctylamine N-oxide: Has a shorter alkyl chain, resulting in different micelle formation and surface activity.
Uniqueness
N,N-Dimethylundecylamine N-oxide is unique due to its balanced hydrophilic-lipophilic properties, making it highly effective in a wide range of applications from personal care to industrial cleaning. Its specific chain length provides an optimal balance between solubility and surface activity, which is not always achievable with shorter or longer chain analogs .
Eigenschaften
Molekularformel |
C20H31Cl2NO3 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
3-carboxy-2,5-dichloro-N,N-dimethyl-6-undecylbenzeneamine oxide |
InChI |
InChI=1S/C20H31Cl2NO3/c1-4-5-6-7-8-9-10-11-12-13-15-17(21)14-16(20(24)25)18(22)19(15)23(2,3)26/h14H,4-13H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
GXCKQGYXHVLYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(C=C(C(=C1[N+](C)(C)[O-])Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)





